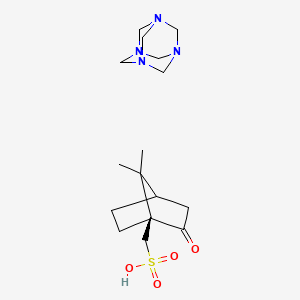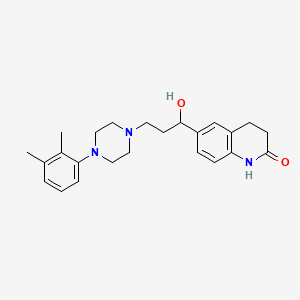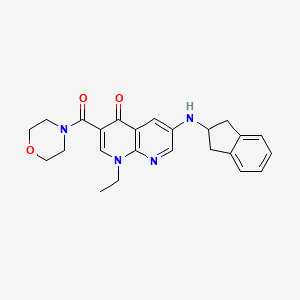
5,6-Bis(4-(dimethylamino)phenyl)-2-(2,3-dihydroxypropyl)-1,2,4-triazin-3(2H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “ST 886” is a synthetic chemical known for its unique properties and applications in various fields
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “ST 886” involves multiple steps, typically starting with the preparation of intermediate compounds. The reaction conditions often include specific temperatures, pressures, and the use of catalysts to facilitate the reactions. Common methods include:
Solvent Evaporation: This method involves dissolving the reactants in a suitable solvent and then evaporating the solvent to obtain the desired product.
Micronization: This process reduces the particle size of the compound, enhancing its solubility and bioavailability.
Industrial Production Methods
In industrial settings, the production of “ST 886” is scaled up using large reactors and automated systems to ensure consistency and efficiency. The use of supercritical fluids is a powerful tool for particle preparation in large sizes, ranging from 5 to 2000 nanometers .
Analyse Chemischer Reaktionen
Types of Reactions
“ST 886” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxides, while reduction can produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
“ST 886” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in the study of cellular processes and molecular interactions.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory conditions.
Industry: Utilized in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of “ST 886” involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of enzymes and receptors, leading to various biological effects. For instance, it may inhibit the activity of certain enzymes involved in inflammation, thereby reducing inflammatory responses .
Vergleich Mit ähnlichen Verbindungen
“ST 886” can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
MK-886: A potent inhibitor of leukotriene biosynthesis, known for its anti-inflammatory properties.
BODIPY Dyes: Used as photosensitizers in solar energy conversion and photodynamic therapy.
The uniqueness of “ST 886” lies in its specific molecular structure and the range of applications it offers, making it a valuable compound in various fields of research and industry.
Conclusion
“ST 886” is a versatile compound with significant potential in scientific research, industrial applications, and therapeutic uses. Its unique properties and wide range of applications make it a valuable subject of study and utilization in various fields.
Eigenschaften
CAS-Nummer |
84423-99-4 |
|---|---|
Molekularformel |
C22H27N5O3 |
Molekulargewicht |
409.5 g/mol |
IUPAC-Name |
2-(2,3-dihydroxypropyl)-5,6-bis[4-(dimethylamino)phenyl]-1,2,4-triazin-3-one |
InChI |
InChI=1S/C22H27N5O3/c1-25(2)17-9-5-15(6-10-17)20-21(16-7-11-18(12-8-16)26(3)4)24-27(22(30)23-20)13-19(29)14-28/h5-12,19,28-29H,13-14H2,1-4H3 |
InChI-Schlüssel |
BDDXNZKMNNWGFY-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C2=NC(=O)N(N=C2C3=CC=C(C=C3)N(C)C)CC(CO)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


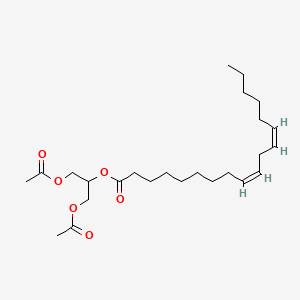
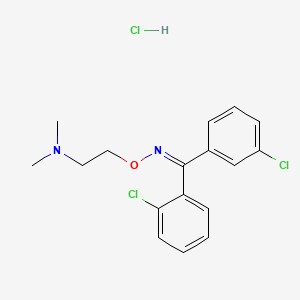
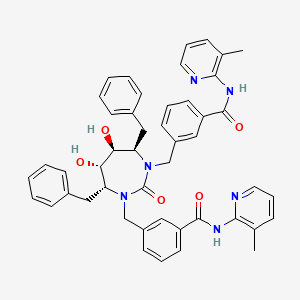
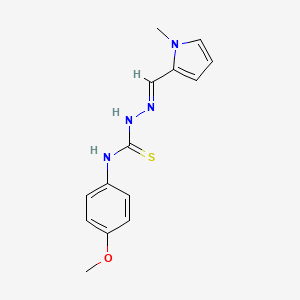
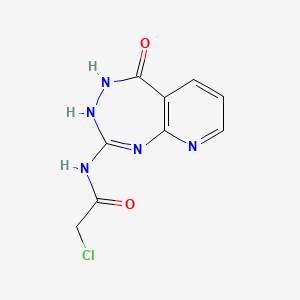
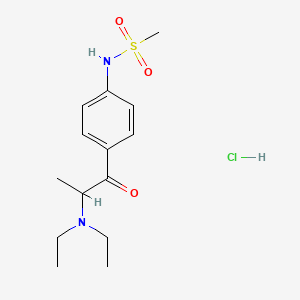

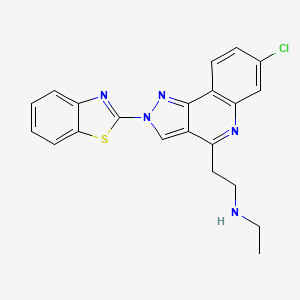
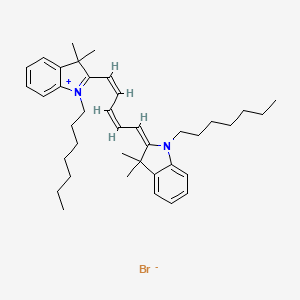
![17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4(9),10,15,17,19-heptaene-13,22-dione](/img/structure/B15193086.png)
